molecular formula C14H7Cl2FN2OS B14139246 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide CAS No. 912770-36-6

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide

Cat. No.: B14139246
CAS No.: 912770-36-6
M. Wt: 341.2 g/mol
InChI Key: QEZHRDVBVVVQSQ-UHFFFAOYSA-N
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Description

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide typically involves the reaction of 4,7-dichlorobenzo[d]thiazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has shown that benzothiazole derivatives, including this compound, have potential therapeutic applications in treating diseases such as tuberculosis and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the BAK protein, which plays a crucial role in the apoptosis pathway. By binding to and activating BAK, the compound induces programmed cell death in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide can be compared with other benzothiazole derivatives such as:

  • 4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide
  • 6-methylbenzo[d]thiazol-2-yl)acetamide
  • 4,6-dichlorobenzo[d]thiazol-2-amine

These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications.

Properties

CAS No.

912770-36-6

Molecular Formula

C14H7Cl2FN2OS

Molecular Weight

341.2 g/mol

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide

InChI

InChI=1S/C14H7Cl2FN2OS/c15-8-5-6-9(16)12-11(8)18-14(21-12)19-13(20)7-3-1-2-4-10(7)17/h1-6H,(H,18,19,20)

InChI Key

QEZHRDVBVVVQSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)F

Origin of Product

United States

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